molecular formula C22H25N3OS B459786 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-02-3

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459786
CAS No.: 445269-02-3
M. Wt: 379.5g/mol
InChI Key: KXUNIBYKEWONEK-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure. For example, starting from a substituted aniline and a thieno[2,3-b]quinoline precursor, cyclization can be achieved under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. This often involves the use of reagents such as ammonia or primary amines.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienoquinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets and its efficacy in inhibiting the growth of certain pathogens and cancer cells.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in its potential anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different core structures.

    Aminoquinolines: Compounds with amino groups attached to quinoline cores.

Uniqueness

What sets 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart is its specific combination of functional groups and its thienoquinoline core

Biological Activity

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H25N3OSC_{22}H_{25}N_{3}OS and a molecular weight of 385.44 g/mol. Its structural characteristics contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25N3OS
Molecular Weight385.44 g/mol
SMILESC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
InChIInChI=1S/C22H25N3OS/c1-12(2)10-7-8-11(9-14)13(15)16(17)18(19)20(21)22(3)4/h1-10H,11H2,(H2,14,16)

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. It has shown promising results against various cancer cell lines.
  • Neuroprotective Effects : The compound has been reported to induce differentiation in neural cells (PC12 cells), suggesting potential applications in neurodegenerative diseases. This effect is believed to be independent of the TrkA receptor signaling pathway .
  • Antioxidant Properties : Some studies indicate that the compound may possess antioxidant properties that contribute to its protective effects against oxidative stress-induced cellular damage.

Anticancer Studies

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The findings highlighted that it exhibited significant activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 0.05 to 0.15 µg/mL. The mechanism was attributed to the inhibition of topoisomerase II activity .

Neuroprotective Studies

In another study focusing on neuroprotection, the compound was tested on PC12 cells to assess neuritogenic activity. Results showed that it promoted neurite outgrowth significantly compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

Activity TypeObserved EffectIC50 Values
AnticancerCell growth inhibition0.05 - 0.15 µg/mL
NeuroprotectionInduction of differentiationSignificant neurite outgrowth observed
AntioxidantReduction in oxidative stress effectsNot quantified in available studies

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-16-19(23)20(27-22(16)25-18)21(26)24-17-7-5-12(2)9-13(17)3/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUNIBYKEWONEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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